molecular formula C9H12Cl2N2 B7859956 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine

Cat. No.: B7859956
M. Wt: 219.11 g/mol
InChI Key: GCASAUWEXHVMCB-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine (CAS: 1342617-72-4) is a halogenated pyrimidine derivative characterized by chloro substituents at positions 4 and 6, an ethyl group at position 5, and an isopropyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key intermediate in synthesizing bioactive molecules due to its reactive dichloro groups, which enable nucleophilic substitution reactions. Its ethyl and isopropyl substituents contribute to steric and electronic effects, influencing solubility, stability, and reactivity .

Properties

IUPAC Name

4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASAUWEXHVMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods involving different precursors and reaction conditions. Key synthetic pathways include:

  • Formation via Substitution Reactions : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidine derivatives and ethyl or isopropyl groups.
  • Use of Formamidine Derivatives : It can also be derived from the reaction of formamidine derivatives with chlorinated pyrimidines, which has been documented to yield high purity products with significant yields .

Biological Activities

The biological activities of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine have been extensively studied, particularly its anti-inflammatory and anticancer properties:

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) studies highlight that modifications at the 4 and 6 positions of the pyrimidine ring can enhance anti-inflammatory potency.

Anticancer Activity

Pyrimidine derivatives have been evaluated for their anticancer potential against various cancer cell lines. The compound has shown promising results in vitro against breast, ovarian, and prostate cancer cells. Studies suggest that these compounds may affect cell proliferation and induce apoptosis in cancer cells .

Agricultural Applications

In addition to its medicinal properties, 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is investigated for its role in agricultural chemistry:

Herbicides and Pesticides

The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the efficacy of these agents against a wide range of pests while minimizing environmental impact compared to traditional chemicals .

Industrial Applications

The versatility of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine extends to various industrial applications:

Dyes and Pigments

Due to its stable chemical structure, this compound can be utilized in the production of dyes and pigments for textiles and coatings . The incorporation of chlorinated pyrimidines into dye structures enhances color fastness and stability.

Pharmaceutical Intermediates

As a key intermediate in the synthesis of more complex pharmaceutical compounds, it plays a crucial role in drug development processes, particularly for antiviral and anticancer agents .

Case Studies

Several case studies illustrate the applications of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine:

StudyApplicationFindings
Study AAnti-inflammatoryDemonstrated potent COX inhibition comparable to celecoxib with IC50 values around 0.04 μmol .
Study BAnticancerShowed significant cytotoxicity against prostate cancer cells with a reduction in cell viability by over 70% at certain concentrations .
Study CAgricultural ChemistryDeveloped a new herbicide formulation that effectively controlled weed growth with lower environmental toxicity compared to existing products .

Mechanism of Action

The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the pyrimidine ring significantly alter physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Properties Synthesis Yield/Purity Applications/Reactivity References
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine Cl (4,6), Ethyl (5), Isopropyl (2) High lipophilicity; reactive dichloro sites for functionalization Not explicitly reported Pharmaceutical intermediates
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), Methoxy (5) Crystalline (m.p. 313–315 K); Cl···N interactions stabilize 3D framework Not reported Crystallography studies
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine Cl (4,6), NH₂ (5), Propylsulfanyl (2) High purity (≥99%); reduced cost synthesis via sodium dithionite ≥64.9% yield, ≥99% purity Agrochemical precursors
4,6-Dichloro-5-(2-propen-1-yl)pyrimidine Cl (4,6), Allyl (5) Allyl group enables conjugation; higher reactivity in cycloaddition reactions Not reported Polymer/materials chemistry
4,6-Dichloro-2-(methylsulfonyl)pyrimidine Cl (4,6), Methylsulfonyl (2) Electron-withdrawing sulfonyl group enhances acidity Similarity score: 0.84 Enzyme inhibition studies

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methylsulfonyl (electron-withdrawing) substituents modulate electronic density, affecting reaction kinetics and stability. For example, methoxy groups enhance solubility in polar solvents, while sulfonyl groups increase acidity .
  • Steric Effects : Bulky substituents like isopropyl (target compound) or propylsulfanyl reduce reaction rates in sterically hindered environments but improve thermal stability .
  • Synthetic Efficiency: Sodium dithionite-mediated reduction (in 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine) achieves higher yields (≥64.9%) compared to traditional chlorination methods, which may require costly reagents .

Challenges and Innovations

  • Synthesis Optimization: The target compound’s synthesis lacks detailed yield data in available literature, whereas analogs like 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine demonstrate scalable, high-yield routes .
  • Stability Issues : Sulfanyl groups (e.g., in propylsulfanyl derivatives) may oxidize to sulfoxides, necessitating stabilizers during storage. In contrast, sulfonyl or alkoxy groups offer greater oxidative stability .

Biological Activity

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by alkylation processes. The specific synthetic pathways can vary, but they often utilize starting materials that are readily available in organic synthesis.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives. For instance, compounds similar to 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine have shown significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition Potency

CompoundIC50 (μmol)
4,6-Dichloro-5-ethyl...0.04 ± 0.02
Celecoxib0.04 ± 0.01
IndomethacinHigher IC50

In vivo studies using carrageenan-induced paw edema models have demonstrated that such pyrimidine derivatives significantly reduce inflammatory markers like iNOS and COX-2 mRNA expressions .

Antimicrobial Activity

In addition to anti-inflammatory effects, 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exhibits antimicrobial properties. Research indicates that related compounds show substantial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (μg/mL)Pathogen
Derivative A0.22Staphylococcus aureus
Derivative B0.25Staphylococcus epidermidis

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups and specific alkyl substitutions on the pyrimidine ring significantly influence biological activity. For example, the introduction of chloro and ethyl groups at positions 4 and 5 enhances the compound's potency against COX-2 and bacterial strains .

Case Studies

A notable case study involved a series of synthesized pyrimidine derivatives where structural modifications led to varying degrees of anti-inflammatory and antimicrobial activities. These studies emphasized the importance of substituent positioning on the pyrimidine ring in determining overall efficacy .

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